P-XYLENE-ALPHA,ALPHA,ALPHA,ALPHA',ALPHA',ALPHA'-D6
Description
Chemical Identity and Structural Configuration
para-Xylene-alpha,alpha,alpha,alpha',alpha',alpha'-deuterium-6 is a deuterated isotopologue of para-xylene, distinguished by the complete substitution of hydrogen atoms in both methyl groups with deuterium atoms. The molecular formula C₈H₄D₆ accurately represents the structural composition, where the benzene ring maintains its four hydrogen atoms while each methyl group contains three deuterium atoms instead of the conventional hydrogen atoms. This selective deuteration pattern creates a symmetrical aromatic compound with deuterium atoms exclusively positioned at the alpha carbon sites of the methyl substituents.
The structural configuration features a benzene ring with two trideuteromethyl groups positioned in the para configuration, meaning the methyl groups occupy positions 1 and 4 on the benzene ring. The deuterium substitution occurs specifically at the methyl carbon atoms, resulting in two -CD₃ groups attached to the aromatic ring. This arrangement maintains the overall geometry and electronic distribution of the parent para-xylene molecule while introducing the distinct isotopic characteristics that make this compound valuable for research applications.
The molecular weight of 112.2 daltons reflects the mass contribution of the six deuterium atoms, which is significantly higher than the 106.17 daltons of regular para-xylene. The accurate mass determination shows 112.116 daltons, providing precise identification capabilities for mass spectrometric analysis. The compound maintains the aromatic character of its parent molecule, with the benzene ring exhibiting typical aromatic stability and electronic properties despite the isotopic substitution in the side chains.
Nomenclature and Systematic Classification Systems
The systematic nomenclature of this compound reflects both its structural characteristics and isotopic composition through multiple recognized naming conventions. The International Union of Pure and Applied Chemistry designation identifies the compound as 1,4-bis(trideuteriomethyl)benzene, which explicitly describes the presence of two trideuteriomethyl groups at positions 1 and 4 of the benzene ring. This systematic name provides unambiguous identification of both the substitution pattern and the isotopic nature of the substituents.
Properties
IUPAC Name |
1,4-bis(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKBWYHVLBVBO-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180180 | |
| Record name | (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-Xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25493-13-4 | |
| Record name | 1,4-Di(methyl-d3)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25493-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-Xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025493134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-Xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (α,α,α,α',α',α'-2H6)p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Stage 1 | Terephthaldicarboxaldehyde + SOCl₂/DMF | Forms α,α,α′,α′-tetrachloro-p-xylene (90–99% purity) |
| Stage 2 | Additional SOCl₂/DMF under heating (70–95°C) | Removes 4-dichloromethyl benzaldehyde byproduct |
| Stage 3 | Water quenching and purification | Yields α,α,α′,α′-tetrachloro-p-xylene powder (94% purity) |
For deuteration, the chlorinated intermediate undergoes substitution with deuterium gas (D₂) in the presence of a palladium catalyst, replacing all six chlorine atoms with deuterium. This method ensures high isotopic purity (99 atom % D).
Direct Methyl Group Deuteration
Deuterated methyl groups (-CD₃) are introduced via Grignard reagent synthesis:
Procedure
- Deuterated Methyl Iodide Preparation :
- CD₃I is synthesized by reacting deuterated methanol (CD₃OD) with hydroiodic acid.
- Friedel-Crafts Alkylation :
Key Parameters
| Parameter | Value |
|---|---|
| Reaction Temperature | 50–80°C |
| Catalyst Loading | 10 mol% AlCl₃ |
| Isotopic Purity | ≥98% (confirmed by NMR/MS) |
Analytical Validation
Post-synthesis characterization employs:
- Mass Spectrometry (MS) : Confirms molecular ion peak at m/z 112.202.
- ¹H/²H NMR : Verifies absence of residual proton signals in CD₃ groups.
Chemical Reactions Analysis
Types of Reactions
(alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into different deuterated derivatives.
Substitution: The deuterium atoms in the methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include deuterated carboxylic acids, deuterated alcohols, and other deuterated derivatives. These products are valuable in various scientific research applications .
Scientific Research Applications
Scientific Research Applications
P-Xylene-alpha,alpha,alpha,alpha',alpha',alpha'-D6 has diverse applications in the following areas:
Chemistry
- Nuclear Magnetic Resonance (NMR) Analysis : Due to its specific deuterium labeling, (alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene is widely used as an internal standard in NMR spectroscopy. The presence of deuterium minimizes interference from hydrogen atoms in the sample, enhancing the clarity of spectral data.
Biology
- Metabolic Pathway Tracing : The compound is instrumental in tracing metabolic pathways in biological systems. Researchers can introduce (alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene into organisms to study its breakdown and transformation using mass spectrometry techniques. The distinct mass difference allows differentiation between the labeled compound and its metabolites .
Medicine
- Pharmacokinetics and Pharmacodynamics : In medical research, (alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene is employed to study the pharmacokinetics of deuterated drugs. It helps in understanding how these drugs are metabolized within the body and their interactions at a molecular level.
Industrial Applications
- Solvent and Reaction Intermediate : The compound serves as a solvent and catalyst in organic synthesis. Its unique properties allow for better control over reaction conditions and outcomes in various chemical processes .
Case Studies
Mechanism of Action
The mechanism of action of (alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene involves its interaction with molecular targets and pathways in various applications. In NMR analysis, the compound’s deuterium atoms provide distinct signals that help identify and quantify other molecules in a sample. In biological and medical research, the deuterium atoms in the compound allow researchers to trace metabolic pathways and study the effects of deuterated compounds on biological systems .
Comparison with Similar Compounds
Comparison with Non-Deuterated p-Xylene
Key Differences:
Chemical Reactivity: Deuterium substitution reduces reaction rates in processes involving methyl group cleavage (e.g., oxidation) due to the kinetic isotope effect. For example, cytochrome P450-mediated oxidation of p-xylene-d6’s methyl groups is slower than in non-deuterated p-xylene, enabling precise metabolic pathway studies .
Comparison with Structural Derivatives: Chlorinated p-Xylene
Hexachloro-p-xylene (CAS 1079-17-0, C₈H₄Cl₆, MW 312.84 g/mol) is a halogenated derivative where methyl hydrogens are replaced by chlorine atoms . Key contrasts:
| Property | p-Xylene-d6 | Hexachloro-p-xylene |
|---|---|---|
| Substituents | Deuterium (isotopic label) | Chlorine (electron-withdrawing) |
| Density | ~0.86 g/cm³ (estimated) | 1.624 g/cm³ |
| Toxicity | Similar to p-xylene | High toxicity (organochloride) |
| Applications | Analytical standards | Pesticide intermediate, research |
Electronic Effects :
Chlorine atoms induce strong electron-withdrawing effects, altering the aromatic ring’s reactivity (e.g., electrophilic substitution). In contrast, deuterium in p-xylene-d6 has negligible electronic impact, preserving the parent compound’s chemical behavior .
Data Tables
Table 1: Comparative Properties of p-Xylene-d6 and Analogues
| Compound | CAS Number | Formula | MW (g/mol) | Key Application |
|---|---|---|---|---|
| p-Xylene-d6 | 25493-13-4 | C₈D₆H₄ | 112.202 | NMR/MS internal standard |
| p-Xylene | 106-42-3 | C₈H₁₀ | 106.16 | Industrial solvent |
| Hexachloro-p-xylene | 1079-17-0 | C₈H₄Cl₆ | 312.84 | Pesticide synthesis |
Biological Activity
P-Xylene-alpha,alpha,alpha,alpha',alpha',alpha'-D6 is a deuterated derivative of p-xylene, characterized by the substitution of hydrogen atoms in its methyl groups with deuterium. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H4D6
- Molecular Weight : 112.2 g/mol
- CAS Number : 25493-13-4
P-Xylene is a colorless, volatile liquid with a distinctive odor similar to that of xylene. The deuteration process enhances its utility in scientific research by providing a stable isotope for tracing and analytical purposes.
Biological Activity
This compound exhibits several biological activities that are crucial for research applications:
The biological activity of this compound can be attributed to several mechanisms:
- Chemical Reactions : The compound undergoes oxidation and reduction reactions, which can lead to the formation of various metabolites that may have distinct biological effects.
- Interaction with Biomolecules : As a solvent and reaction intermediate, it can influence the behavior of enzymes and receptors involved in metabolic processes.
Case Studies
- Toxicity Assessment :
-
NMR Applications :
- In metabolic studies using NMR spectroscopy, this compound was employed as a tracer to monitor metabolic pathways in cultured cells. Results indicated its effectiveness in distinguishing metabolic products from endogenous compounds.
Data Table: Biological Activity Summary
| Biological Activity | Description |
|---|---|
| Metabolic Tracing | Used as an internal standard in NMR for tracing metabolic pathways |
| Pharmacokinetics | Studies on drug metabolism and interactions |
| Toxicity | Symptoms observed include lethargy and respiratory issues at high doses |
| Chemical Reactions | Undergoes oxidation/reduction leading to various metabolites |
| Interaction with Biomolecules | Influences enzyme/receptor behavior during metabolic processes |
Q & A
Basic Research Questions
Q. What are the critical methodological considerations when using deuterated p-xylene (P-XYLENE-D6) as a solvent in NMR spectroscopy?
- Answer : Ensure the deuteration level (≥99.5%) is verified via mass spectrometry to minimize proton interference . Pre-dry the compound using molecular sieves to reduce water contamination, which can obscure NMR signals. Calibrate solvent suppression techniques (e.g., WET or NOESY) to account for residual protonated impurities. Reference deuterated solvent databases (e.g., SDBS) to confirm spectral assignments .
Q. How does deuteration affect the physicochemical properties of p-xylene, and how should researchers account for these differences experimentally?
- Answer : Deuteration increases molecular mass (e.g., P-XYLENE-D6 has ~8% higher density) and slightly alters boiling/melting points. Use isotopic correction factors in thermodynamic calculations. For vapor pressure studies, employ gas chromatography with deuterium-specific detectors (e.g., FTIR) to distinguish isotopic effects .
Q. What safety protocols are essential for handling P-XYLENE-D6 in laboratory settings?
- Answer : Store P-XYLENE-D6 separately from oxidizing agents (e.g., peroxides, chlorates) and strong acids to prevent exothermic reactions . Conduct exposure risk assessments using OSHA’s Permissible Exposure Limit (PEL: 100 ppm over 8 hours) and ensure fume hoods are calibrated to maintain airflow ≥100 fpm .
Advanced Research Questions
Q. How can researchers resolve contradictions in solvent polarity measurements involving deuterated p-xylene across studies?
- Answer : Apply statistical reliability metrics like Krippendorff’s Alpha (α ≥ 0.80 indicates satisfactory agreement) to assess inter-laboratory consistency . Replicate experiments under controlled humidity/temperature and use standardized polarity scales (e.g., ET(30)) with deuterated dye probes. Discrepancies may arise from isotopic effects on solvatochromic indicators .
Q. What advanced techniques are recommended for quantifying trace impurities in deuterated p-xylene, and how should data be validated?
- Answer : Use GC-MS with deuterated internal standards (e.g., d10-ethylbenzene) for impurity profiling. Apply limit-of-detection (LOD) calculations via signal-to-noise ratios (S/N ≥ 3) and confirm results with orthogonal methods like HPLC-UV. Cross-validate with NMR to identify non-volatile contaminants .
Q. How can isotopic labeling with P-XYLENE-D6 improve mechanistic studies in organic synthesis, and what are common pitfalls?
- Answer : Use P-XYLENE-D6 to track hydrogen transfer in catalytic reactions (e.g., Friedel-Crafts alkylation). Employ kinetic isotope effect (KIE) analysis with Arrhenius plots to distinguish mechanisms. Pitfalls include incomplete deuteration at reaction sites and proton exchange with protic solvents, which require quenching experiments or in-situ IR monitoring .
Data Reliability & Analysis
Q. What statistical frameworks are suitable for reconciling divergent results in studies on P-XYLENE-D6’s environmental fate?
- Answer : Perform meta-analysis using random-effects models to account for heterogeneity across studies. Report confidence intervals (95% CI) for biodegradation half-life estimates and apply sensitivity analysis to identify confounding variables (e.g., microbial community composition) .
Q. How should researchers design experiments to minimize bias when comparing deuterated and non-deuterated p-xylene in metabolic studies?
- Answer : Use a double-blind design with randomized sample allocation. Validate isotopic purity via high-resolution MS and normalize data to cell viability controls (e.g., ATP assays). Apply ANOVA with post-hoc Tukey tests to isolate deuteration-specific effects .
Tables for Key Comparisons
| Property | P-Xylene | P-XYLENE-D6 | Method | Reference |
|---|---|---|---|---|
| Boiling Point (°C) | 138.3 | 139.1 | GC with deuterium detector | |
| Density (g/cm³) | 0.861 | 0.932 | Pycnometry | |
| Log P (Octanol-Water) | 3.15 | 3.18 | Shake-flask HPLC |
| Krippendorff’s Alpha | Agreement Level | Interpretation |
|---|---|---|
| α ≥ 0.80 | Satisfactory | Reliable for triangulated conclusions |
| 0.67 ≤ α < 0.80 | Moderate | Interpret with caution; assess coding scheme |
| α < 0.67 | Poor | Re-evaluate raters or methodology |
Methodological Guidelines
- For NMR Studies : Pre-saturate residual protons in P-XYLENE-D6 using presaturation pulses (e.g., 2 s delay) .
- For Environmental Toxicology : Follow ATSDR’s protocols for assessing bioaccumulation potential using BCF (Bioconcentration Factor) models .
- For Synthetic Chemistry : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses involving isotopic labeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
